benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate
Overview
Description
Scientific Research Applications
Cyclization and Structural Analysis : A study by Cooper et al. (2000) focused on the cyclization of carbamates, including structures similar to benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate. They found that cyclization of these compounds can lead to the formation of dihydroindoles and tetrahydroquinolines, highlighting their potential in creating complex molecular structures. The research also reported on the X-ray crystal structures of related compounds, demonstrating their significance in structural chemistry (Cooper et al., 2000).
Synthetic Applications : Volonterio et al. (2002) discussed the use of similar compounds as synthetic equivalents for α-hydroxy and α-chloro benzyl carbanions. This study showcases the utility of these compounds in organic synthesis, particularly in the formation of complex organic molecules (Volonterio et al., 2002).
Mechanism-Based Inhibition Study : Another research by Fourneron et al. (1991) examined the inhibitory effects of various synthetic carbamates, including structures related to this compound, on human bile-salt-dependent lipase. This study provides insights into the potential biochemical interactions and mechanisms of these compounds (Fourneron et al., 1991).
Antimicrobial Activity : Carcanague et al. (2002) explored the antimicrobial properties of carbamates, demonstrating their potential as anti-Helicobacter pylori agents. This research highlights the medical and pharmaceutical applications of these compounds (Carcanague et al., 2002).
Chemical Transformations : Velikorodov et al. (2013) conducted studies on the chemical transformations of alkyl (4-aminophenyl)carbamates, which are structurally related to this compound. Their work contributes to the understanding of the chemical behavior of these compounds in various reactions (Velikorodov et al., 2013).
Properties
IUPAC Name |
benzyl N-[cyclohexyl-(4-methylphenyl)sulfonylmethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-17-12-14-20(15-13-17)28(25,26)21(19-10-6-3-7-11-19)23-22(24)27-16-18-8-4-2-5-9-18/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHWEXDHOOYBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.